An In-depth Technical Guide to 5-Bromo-2-chlorobenzaldehyde
An In-depth Technical Guide to 5-Bromo-2-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Bromo-2-chlorobenzaldehyde is a pivotal intermediate in the landscape of modern pharmaceutical synthesis, particularly in the development of treatments for type 2 diabetes. Its unique substitution pattern on the benzene ring makes it a valuable building block for complex molecular architectures. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, its key chemical reactions, and essential safety information.
Core Chemical and Physical Properties
5-Bromo-2-chlorobenzaldehyde is an off-white to pale yellow solid at room temperature.[1] Its structural and physical characteristics are fundamental to its reactivity and handling.
Table 1: Physical and Chemical Properties of 5-Bromo-2-chlorobenzaldehyde
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO | [1][2][3] |
| Molecular Weight | 219.46 g/mol | [2] |
| CAS Number | 189628-37-3 | [1][2][3] |
| Appearance | Off-white to pale yellow solid/crystal powder | [1] |
| Melting Point | 43-46 °C | [1][3] |
| Boiling Point | 261 °C at 760 mmHg | [1][3] |
| Density | 1.698 g/cm³ | [1][3] |
| Solubility | Slightly soluble in water. Soluble in Chloroform (sparingly), DMSO (heated), and Methanol (slightly). | [1][4] |
| Flash Point | 112 °C | [1][3] |
| Refractive Index | 1.623 | [1][3] |
| Vapor Pressure | 0.012 mmHg at 25°C | [1][3] |
| XLogP3 | 2.7 | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification and characterization of 5-Bromo-2-chlorobenzaldehyde.
Table 2: Spectroscopic Data for 5-Bromo-2-chlorobenzaldehyde
| Spectrum Type | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.41 (s, 1H, -CHO), 8.04 (d, J=2.5 Hz, 1H), 7.65 (dd, J=8.3, 2.5 Hz, 1H), 7.35 (d, J=8.6 Hz, 1H) | [1] |
| Mass Spectrometry (EI) | m/z = 218 (M)⁺ | [4] |
Synthesis and Experimental Protocols
The synthesis of 5-Bromo-2-chlorobenzaldehyde is a critical process, given its importance as a pharmaceutical intermediate. Several methods have been developed, with a key pathway involving the oxidation of 5-bromo-2-chlorobenzyl alcohol. A more modern, efficient, and safer industrial synthesis starts from 2-chlorobenzoic acid.
Logical Workflow for Industrial Synthesis
The following diagram illustrates a common and efficient multi-step synthesis route.
Caption: Multi-step synthesis of 5-Bromo-2-chlorobenzaldehyde.
Detailed Experimental Protocols
Protocol 1: Synthesis via Oxidation of 5-bromo-2-chlorobenzyl alcohol
This method involves the oxidation of the corresponding benzyl alcohol. Various oxidizing agents can be employed.
-
Method A: Pyridinium Chlorochromate (PCC) Oxidation [5]
-
Add 60 g of PCC and 60 g of silica gel powder to a round-bottom flask.
-
Add 500 mL of dichloromethane and mix.
-
Cool the mixture to 0°C.
-
Dropwise, add a solution of 45 g of 5-bromo-2-chlorobenzyl alcohol in 300 mL of dichloromethane while maintaining the temperature at 0°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction solution is concentrated (spin-dried).
-
Isolate the product via column chromatography to yield 5-Bromo-2-chlorobenzaldehyde.
-
-
Method B: Swern Oxidation [4][5]
-
Dissolve dimethyl sulfoxide (DMSO) (0.26 mol) in dichloromethane at -78°C.
-
Slowly add oxalyl chloride (0.127 mol).
-
After 30 minutes, add a solution of 5-bromo-2-chlorobenzyl alcohol (59 mmol) in chloroform dropwise.
-
After 20 minutes, add triethylamine (40 mL) and allow the mixture to slowly warm to room temperature.
-
Quench the reaction with water (50 mL) and extract several times with ethyl acetate.
-
Combine the organic phases and wash sequentially with 2N hydrochloric acid, water, saturated sodium bicarbonate, and saturated sodium chloride solution.
-
Dry the organic phase over magnesium sulfate and concentrate under vacuum to obtain the product.
-
Note: While effective, Swern oxidation requires cryogenic temperatures and produces foul-smelling byproducts. PCC/PDC oxidation involves chromium, posing environmental concerns.[5]
Protocol 2: Improved Synthesis from 2-Chlorobenzoic Acid [6]
This patented method offers higher yields, improved safety, and is more environmentally friendly.
-
Step 1: Bromination of 2-Chlorobenzoic Acid
-
Use N-bromosuccinimide (NBS) in a sulfuric acid system to brominate 2-chlorobenzoic acid. This improves selectivity, favoring the 5-bromo isomer.[5][6]
-
The product, 5-bromo-2-chlorobenzoic acid, can be purified by direct water crystallization followed by a single solvent recrystallization, achieving purity >99% and yields up to 80%.[5]
-
-
Step 2: Reduction to 5-Bromo-2-chlorobenzyl Alcohol
-
Step 3: Oxidation to 5-Bromo-2-chlorobenzaldehyde
Chemical Reactivity and Applications in Drug Development
The primary utility of 5-Bromo-2-chlorobenzaldehyde lies in its role as a key intermediate for synthesizing SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[5][6] The aldehyde group is the main site of reactivity, readily participating in reactions to build more complex molecules.
Role in Pharmaceutical Synthesis
The compound serves as a crucial starting material for drugs like Dapagliflozin, Ertugliflozin, and Empagliflozin.[5][6] The synthesis involves coupling this aldehyde with an aryl or heteroaryl moiety, followed by further transformations.
Caption: Logical pathway from intermediate to SGLT2 inhibitor APIs.
Safety and Handling
Proper handling of 5-Bromo-2-chlorobenzaldehyde is essential in a laboratory or industrial setting. It is classified as an irritant.[2]
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed. | [1][2] |
| Hazard | H315 | Causes skin irritation. | [2][7] |
| Hazard | H319 | Causes serious eye irritation. | [2][7] |
| Hazard | H335 | May cause respiratory irritation. | [2][7] |
| Precautionary | P261 | Avoid breathing dust/mist/spray. | [7] |
| Precautionary | P264 | Wash skin thoroughly after handling. | [7] |
| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | [7] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Handling Recommendations:
-
Use only in a well-ventilated area.[7]
-
Keep away from heat, sparks, and flame.[7]
-
Store in a dry, cool, well-ventilated area in a tightly closed container. The material can be air-sensitive, and storage under an inert gas is recommended.[4][7]
-
Incompatible with strong oxidizing agents.[7]
-
Emergency eye wash fountains and safety showers should be readily available.[7]
Conclusion
5-Bromo-2-chlorobenzaldehyde is a compound of significant industrial and pharmaceutical relevance. Its well-defined chemical properties and established synthetic routes make it an indispensable component in the production of modern antidiabetic drugs. Understanding its synthesis, reactivity, and safety is paramount for professionals engaged in drug discovery and chemical manufacturing. The continued optimization of its synthesis to favor greener, more efficient methods underscores its lasting importance in organic chemistry.
References
- 1. echemi.com [echemi.com]
- 2. 5-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 10608925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 5-BROMO-2-CHLOROBENZALDEHYDE CAS#: 189628-37-3 [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method - Google Patents [patents.google.com]
- 7. synquestlabs.com [synquestlabs.com]
